Gadolinium(3+);triacetate;tetrahydrate

説明

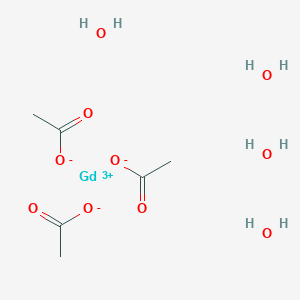

Gadolinium(3+);triacetate;tetrahydrate is a chemical compound composed of gadolinium ions coordinated with three acetate groups and four water molecules. This compound is known for its unique magnetic properties and is often used in various scientific and industrial applications. The chemical formula for this compound is Gd(CH₃COO)₃·4H₂O.

準備方法

Synthetic Routes and Reaction Conditions: The tetrahydrate form of gadolinium triacetate can be synthesized by reacting gadolinium oxide (Gd₂O₃) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 5 \text{H}_2\text{O} \rightarrow 2 \text{Gd(CH}_3\text{COO)}_3\cdot4 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of gadolinium triacetate tetrahydrate involves the controlled reaction of gadolinium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield. The resulting solution is then crystallized to obtain the tetrahydrate form.

化学反応の分析

Types of Reactions: Gadolinium triacetate tetrahydrate can undergo various chemical reactions, including:

Oxidation: Gadolinium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.

Reduction: Reduction reactions are less common for gadolinium(3+) compounds due to the stability of the +3 oxidation state.

Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents are typically not used with gadolinium(3+) compounds.

Reduction: Reducing agents are rarely used due to the stability of gadolinium(3+).

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products depend on the substituting ligand. For example, replacing acetate with chloride would yield gadolinium chloride.

科学的研究の応用

Medical Imaging Applications

1.1 MRI Contrast Agent

Gadolinium compounds, including Gd(CH₃COO)₃·4H₂O, are extensively used as contrast agents in MRI due to their ability to enhance the relaxation rates of water protons. The trivalent gadolinium ion (Gd³⁺) has seven unpaired electrons, leading to a high magnetic moment and long electronic relaxation time, which significantly improves the contrast quality in MRI scans .

- Relaxivity : Gadolinium-based contrast agents (GBCAs) exhibit high relaxivity, which allows for lower doses to achieve the desired imaging quality. For instance, new formulations have shown more than two-fold higher relaxivity compared to traditional GBCAs, enhancing their effectiveness in clinical settings .

- Safety and Stability : Recent studies have demonstrated that gadolinium complexes show high stability and low toxicity profiles, making them safer alternatives for patients undergoing MRI procedures .

1.2 Multimodal Imaging

Gd(CH₃COO)₃·4H₂O is also being explored for use in multimodal imaging techniques that combine MRI with other imaging modalities such as fluorescence imaging and computed tomography (CT). This approach leverages the strengths of each imaging technique to provide comprehensive diagnostic information .

Nanotechnology and Material Science

2.1 Synthesis of Nanocrystals

The synthesis of gadolinium-based nanocrystals using Gd(CH₃COO)₃·4H₂O has been reported for applications in biological imaging. These nanocrystals can be doped with other lanthanide ions to enhance their luminescent properties, making them suitable for use as multimodal contrast agents .

- Applications in Fluorescence Imaging : The upconversion luminescence properties of these nanomaterials allow for high-sensitivity fluorescence imaging, which can be particularly useful in detecting biological markers at low concentrations .

2.2 Staining Techniques

Gadolinium triacetate tetrahydrate has been utilized as a non-radioactive alternative to uranyl acetate in transmission electron microscopy (TEM) staining techniques. This application highlights its role in enhancing the visibility of biological samples without the associated radioactivity risks .

Research and Development Trends

Recent research has focused on improving the formulations of gadolinium-based contrast agents to enhance their physicochemical properties. Innovations include:

- Macrocyclic Complexes : Development of macrocyclic gadolinium chelates that exhibit higher stability and lower toxicity compared to linear counterparts. These complexes are designed to minimize gadolinium release into the body, addressing safety concerns associated with traditional GBCAs .

- Pharmacokinetics Studies : Ongoing studies are evaluating the pharmacokinetics of new gadolinium formulations in animal models to better understand their distribution, metabolism, and excretion profiles .

作用機序

The mechanism of action of gadolinium triacetate tetrahydrate primarily involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their high magnetic moment. This property is exploited in MRI contrast agents, where gadolinium enhances the contrast of images by affecting the relaxation times of nearby water protons.

類似化合物との比較

- Gadolinium(3+) chloride hexahydrate (GdCl₃·6H₂O)

- Gadolinium(3+) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

- Gadolinium(3+) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

Comparison:

- Magnetic Properties: Gadolinium triacetate tetrahydrate shares similar magnetic properties with other gadolinium compounds due to the presence of gadolinium ions.

- Solubility: The solubility of gadolinium compounds varies; for example, gadolinium chloride is more soluble in water compared to gadolinium triacetate.

- Applications: While all these compounds are used in research and industry, gadolinium triacetate tetrahydrate is particularly noted for its use in coordination chemistry and as a precursor for other gadolinium-based materials.

Gadolinium triacetate tetrahydrate stands out due to its specific coordination environment and the ability to form stable hydrates, making it a valuable compound in various scientific and industrial applications.

生物活性

Gadolinium(3+) triacetate tetrahydrate (Gd(CH₃CO₂)₃·4H₂O) is a gadolinium-based compound that has garnered attention for its potential biological activities, particularly in medical imaging and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Gadolinium(3+) triacetate tetrahydrate is a crystalline powder with a molecular weight of 334.38 g/mol. It is characterized by high purity (99.9%) and is soluble in water, making it suitable for various applications in biological systems .

Biological Applications

1. MRI Contrast Agent

Gadolinium-based compounds, including gadolinium triacetate tetrahydrate, are widely used as contrast agents in magnetic resonance imaging (MRI). The paramagnetic properties of Gd³⁺ ions enhance the relaxation rates of nearby protons, improving the contrast of images . A study demonstrated that Gd-based nanomaterials significantly increase water proton relaxation rates, thereby enhancing MRI signal intensity .

2. Toxicological Studies

Research has indicated that gadolinium compounds can have toxic effects on biological systems. For instance, exposure to gadolinium has been shown to adversely affect embryonic development in sea urchins, indicating potential developmental toxicity . Additionally, studies on rats have highlighted the accumulation of gadolinium species in kidney tissues following intravenous administration, raising concerns about nephrotoxicity and long-term retention in the body .

Case Studies

Case Study 1: Nephrotoxicity in Animal Models

In a study examining the biodistribution of gadolinium-based contrast agents, rats were administered Gd-DTPA-BMEA (a gadolinium complex) and showed significant accumulation in kidney tissues over time. The study utilized high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to analyze gadolinium species in kidney extracts . This research underscores the need for careful consideration of gadolinium's biological effects, particularly regarding renal health.

Case Study 2: Alternative Staining Method in Electron Microscopy

A modified Hiraoka transmission electron microscopy (TEM) grid staining apparatus was developed to utilize gadolinium triacetate tetrahydrate as a non-radioactive alternative to uranyl acetate for staining biological samples. This method produced comparable staining results while mitigating the risks associated with radioactive materials . This application highlights the versatility of gadolinium compounds in enhancing imaging techniques without compromising safety.

Table 1: Comparison of Gadolinium Compounds Used in MRI

| Compound | Relaxivity (mM⁻¹s⁻¹) | Stability (pH 7.4) | Toxicity Level |

|---|---|---|---|

| Gadolinium Triacetate | High | Stable | Moderate |

| Gd-DTPA | Moderate | Moderate | High |

| Gadoquatrane | Very High | Very Stable | Low |

Note: Relaxivity values indicate the effectiveness of each compound as an MRI contrast agent; stability refers to the compound's integrity under physiological conditions; toxicity levels are based on available animal studies.

Research Findings

Recent studies have focused on optimizing gadolinium-based compounds for enhanced safety and efficacy. For example, gadoquatrane has been shown to have significantly higher relaxivity compared to traditional agents like gadodiamide, suggesting improved performance as an MRI contrast agent . Moreover, investigations into the stability of these compounds at physiological conditions reveal that newer formulations like gadoquatrane exhibit minimal gadolinium release over time, addressing concerns about systemic toxicity .

特性

IUPAC Name |

gadolinium(3+);triacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKMIURLGRBLPQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17GdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633449 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-53-2 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。